
Barium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium tetrafluoroborate (Ba(BF4)2) is an inorganic compound that is widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a high melting point. This compound is synthesized by the reaction of barium chloride and sodium tetrafluoroborate.
Mécanisme D'action
The mechanism of action of barium tetrafluoroborate is not fully understood. However, it is believed that it acts as a Lewis acid catalyst in organic synthesis reactions. It also acts as a source of fluoride ions in the preparation of boron trifluoride complexes.
Effets Biochimiques Et Physiologiques
There are no known biochemical and physiological effects of barium tetrafluoroborate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using barium tetrafluoroborate in lab experiments are that it is a relatively inexpensive and widely available reagent. It is also easy to handle and store. The limitations of using barium tetrafluoroborate in lab experiments are that it is toxic and corrosive. It should be handled with care and disposed of properly.
Orientations Futures
There are several future directions for the use of barium tetrafluoroborate in scientific research. One direction is the development of new and efficient synthesis methods for the preparation of boron trifluoride complexes. Another direction is the use of barium tetrafluoroborate in the synthesis of new organic compounds with potential biological activity. Finally, the use of barium tetrafluoroborate in the electroplating of metals is an area that could be further explored for its potential applications in industry.
Méthodes De Synthèse
Barium tetrafluoroborate is synthesized by the reaction of barium chloride and sodium tetrafluoroborate. The reaction is carried out in water at room temperature. The resulting precipitate is then filtered and washed with water to obtain the final product. The chemical equation for the synthesis of barium tetrafluoroborate is as follows:
BaCl2 + 2NaBF4 → Ba(BF4)2 + 2NaCl
Applications De Recherche Scientifique
Barium tetrafluoroborate is widely used in various scientific research applications. It is used as a catalyst in organic synthesis reactions such as Friedel-Crafts acylation and alkylation reactions. It is also used as a reagent in the preparation of boron trifluoride complexes. Barium tetrafluoroborate is also used in the electroplating of metals such as aluminum and magnesium.
Propriétés
Numéro CAS |
13862-62-9 |
|---|---|
Nom du produit |
Barium tetrafluoroborate |
Formule moléculaire |
B2BaF8 |
Poids moléculaire |
310.9 g/mol |
Nom IUPAC |
barium(2+);ditetrafluoroborate |
InChI |
InChI=1S/2BF4.Ba/c2*2-1(3,4)5;/q2*-1;+2 |
Clé InChI |
XKIOEQAEFAWTOM-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |
SMILES canonique |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |
Autres numéros CAS |
13862-62-9 |
Synonymes |
Barium tetrafluoroborate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




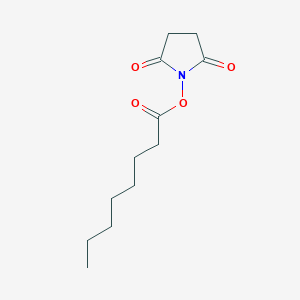
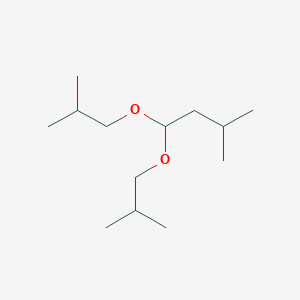
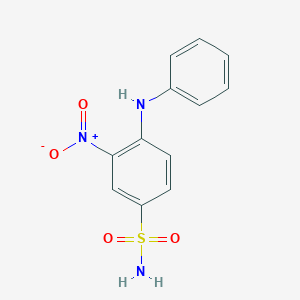

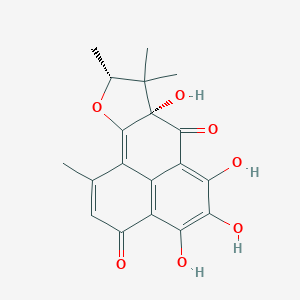
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
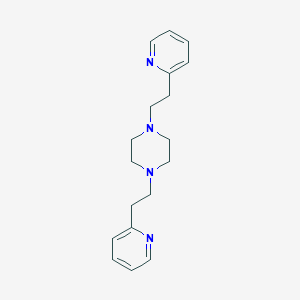
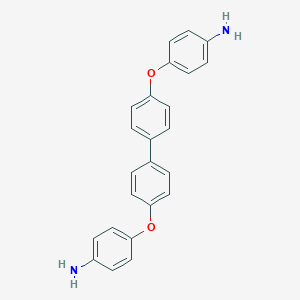
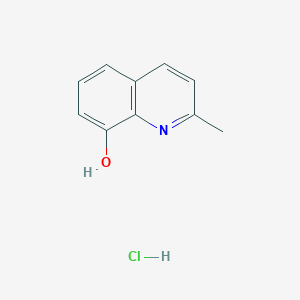
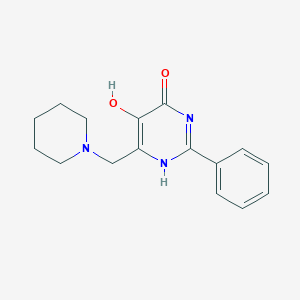
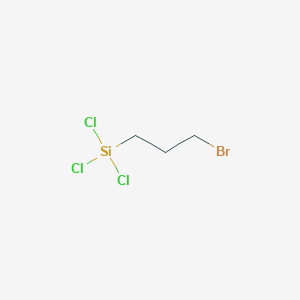
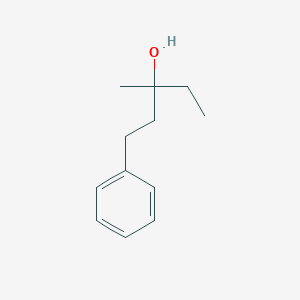
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)